3-(3-Pyridyl)acrylaldehyde CAS number and synonyms
3-(3-Pyridyl)acrylaldehyde CAS number and synonyms
A Pivotal Synthon in Heterocyclic Medicinal Chemistry
Part 1: Executive Summary & Chemical Passport
3-(3-Pyridyl)acrylaldehyde (CAS: 28447-15-6) serves as a critical "linker" molecule in modern drug discovery. Structurally, it combines the basicity and pi-stacking potential of a pyridine ring with the electrophilic reactivity of an
Unlike simple benzaldehydes, the pyridine nitrogen introduces unique electronic effects that influence both the stability and reactivity of the acrylaldehyde side chain, necessitating specific handling protocols to prevent polymerization or N-oxide formation.
Chemical Identity Table
| Property | Specification |
| CAS Number | 28447-15-6 |
| IUPAC Name | 3-(Pyridin-3-yl)prop-2-enal |
| Common Synonyms | 3-Pyridineacrolein; 3-(3-Pyridinyl)-2-propenal; Nicotinaldehyde vinylog |
| Molecular Formula | C |
| Molecular Weight | 133.15 g/mol |
| Appearance | Yellow to orange oil (solidifies upon cooling/storage) |
| Solubility | Soluble in DCM, DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |
| Related Compound | 3-(3-Pyridyl)acrylic acid (CAS: 1126-74-5) – Common oxidation byproduct |
Part 2: Synthetic Routes & Mechanistic Insights[4][5]
While the Wittig reaction (reacting 3-pyridinecarboxaldehyde with formylmethylenetriphenylphosphorane) is a classical route, it often suffers from difficult purification of the phosphine oxide byproduct.
The Heck Reaction is the superior, modern approach for industrial scalability and atom economy. It couples 3-bromopyridine directly with acrolein (or its acetal equivalent) using a palladium catalyst. This route is preferred in pharmaceutical contexts for its ability to build the carbon skeleton in a single step under mild conditions.
Protocol: Palladium-Catalyzed Heck Coupling
Objective: Synthesis of trans-3-(3-Pyridyl)acrylaldehyde from 3-Bromopyridine.
Reagents:
-
Substrate: 3-Bromopyridine (1.0 equiv)
-
Olefin Source: Acrolein diethyl acetal (1.5 equiv) — Preferred over free acrolein to prevent polymerization.
-
Catalyst: Pd(OAc)
(3 mol%) -
Ligand: P(o-tolyl)
(6 mol%) -
Base: Triethylamine (Et
N) (2.5 equiv) -
Solvent: DMF or Acetonitrile (anhydrous)
Step-by-Step Methodology:
-
Inertion: Flame-dry a reaction flask and purge with Argon. Oxygen exclusion is critical to preserve the Pd(0) active species.
-
Charging: Add 3-Bromopyridine, Pd(OAc)
, and P(o-tolyl) to the solvent. Stir for 10 minutes to pre-form the active catalyst complex. -
Addition: Add Triethylamine followed by Acrolein diethyl acetal via syringe.
-
Heating: Heat the mixture to 90°C for 12–16 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexanes).
-
Hydrolysis (Critical Step): The Heck product is the acetal. Cool to room temperature and treat with 1M HCl (aq) for 1 hour to hydrolyze the acetal to the desired aldehyde.
-
Workup: Neutralize with NaHCO
. Extract with Dichloromethane (3x). Wash combined organics with brine to remove DMF. -
Purification: Flash column chromatography on silica gel.
-
Note: The pyridine ring causes streaking. Add 1% Triethylamine to the eluent (EtOAc/Hexanes gradient) to sharpen bands.
-
Mechanistic Visualization (Heck Cycle)
The following diagram illustrates the catalytic cycle, highlighting the critical oxidative addition and beta-hydride elimination steps that generate the conjugated system.
Caption: The Pd(0)/Pd(II) catalytic cycle for the Heck coupling of 3-bromopyridine and acrolein acetal.
Part 3: Characterization & Analytics[2][6]
Trustworthy identification relies on distinguishing the aldehyde proton and the trans-alkene coupling constants.
Diagnostic NMR Signals (DMSO-d
)
| Proton Assignment | Chemical Shift ( | Multiplicity | Coupling ( | Diagnostic Value |
| -CHO (Aldehyde) | 9.65 – 9.75 | Doublet (d) | ~7.5 Hz | Distinctive aldehyde signal; coupling to vinyl H. |
| Vinyl | 6.90 – 7.10 | Doublet of doublets (dd) | 16.0 Hz , 7.5 Hz | 16 Hz confirms trans (E) stereochemistry. |
| Vinyl | 7.60 – 7.80 | Doublet (d) | 16.0 Hz | Overlaps with aromatic region; look for large coupling. |
| Pyridine C2-H | 8.80 – 8.90 | Singlet (s) | - | Most deshielded aromatic proton (ortho to N). |
Note: If the spectrum shows a broad singlet at ~12.6 ppm, your sample has oxidized to 3-(3-pyridyl)acrylic acid.
Part 4: Applications in Drug Discovery
This molecule is not a final destination but a high-value junction point. Its reactivity profile allows for divergent synthesis into three major pharmaceutical classes.
1. Imidazo[1,2-a]pyridines (GABAergic Agents)
Reaction with 2-aminopyridines via a Groebke-Blackburn-Bienaymé type cyclization yields imidazo[1,2-a]pyridines, a scaffold found in anxiolytics like Zolpidem. The aldehyde carbon becomes C3 of the fused system.
2. Pyrazoles (Kinase Inhibitors)
Condensation with hydrazine derivatives forms pyrazoles. 3-substituted pyrazoles are ubiquitous in kinase inhibitors (e.g., Axitinib analogs) where the pyridine ring acts as a hydrogen bond acceptor in the ATP-binding pocket.
3. Nornicotine Derivatives (CNS Targets)
Selective reduction of the alkene and reductive amination of the aldehyde provides access to novel nicotinic acetylcholine receptor (nAChR) ligands, useful in neurodegenerative research.
Strategic Decision Tree
Caption: Divergent synthetic pathways utilizing the aldehyde and alkene functionalities for scaffold generation.
Part 5: References
-
Bharate, J. B., et al. (2015). "Copper-promoted oxidative coupling of 2-aminopyridines with cinnamaldehydes: a direct access to 3-formyl-2-phenyl-imidazo[1,2-a]pyridines." Organic & Biomolecular Chemistry. [Link]
-
Willy, B., et al. (2020). "Heck Reactions of Acrolein or Enones and Aryl Bromides – Synthesis of 3-Aryl Propenals." European Journal of Organic Chemistry. [Link]
-
PubChem. 3-(3-Pyridyl)acrylic acid (Acid Analog Data for Comparison). [Link]
